(3-Cyanophenoxy)acetic Acid

Description

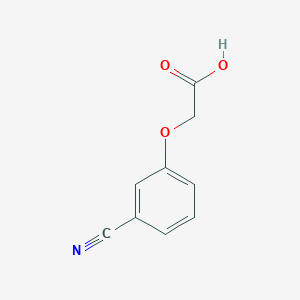

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBVJOUILGIGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481154 | |

| Record name | 2-(3-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-58-9 | |

| Record name | 2-(3-Cyanophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (3-Cyanophenoxy)acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of (3-Cyanophenoxy)acetic acid. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While this compound's biological activities are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its chemical nature, synthesis, and analytical methodologies.

Chemical Properties and Structural Data

This compound, a derivative of phenoxyacetic acid, possesses a unique combination of a nitrile and a carboxylic acid functional group, making it an interesting candidate for further investigation in various scientific domains. A summary of its key chemical and structural data is presented below.

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Boiling Point | 352.235 °C at 760 mmHg |

| Density | 1.324 g/cm³ |

| pKa | 3.03 at 25 °C |

| CAS Number | 1879-58-9 |

| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C#N |

| InChI Key | UXBVJOUILGIGHW-UHFFFAOYSA-N |

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-cyanophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Cyanophenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Deprotonation of 3-Cyanophenol: In a round-bottom flask, dissolve 3-cyanophenol in an appropriate solvent like methanol or water. Add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol, forming the sodium 3-cyanophenoxide.

-

Reaction with Chloroacetic Acid: To the solution of sodium 3-cyanophenoxide, add chloroacetic acid. The mixture is then heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

-

Work-up and Extraction: After cooling the reaction mixture, it is acidified with hydrochloric acid to protonate the carboxylic acid. The aqueous solution is then extracted with diethyl ether.

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution to extract the this compound as its sodium salt. The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and development purposes. The following are general yet detailed protocols for its analysis using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC can be employed to separate and quantify this compound based on its polarity.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 220-280 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to construct a calibration curve.

Caption: General workflow for the analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, a methylene group singlet, and a carboxylic acid proton singlet (which may be broad and exchangeable).

-

¹³C NMR: Acquire the carbon NMR spectrum. Expected signals would include aromatic carbons, a nitrile carbon, a carbonyl carbon, and a methylene carbon.

Mass Spectrometry (MS)

Principle: Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for this acidic compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) will provide an accurate mass measurement.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus one. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information.

Caption: General workflow for the analysis of this compound by Mass Spectrometry.

Biological Activity

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the biological activity, signaling pathways, or pharmacological properties of this compound. While phenoxyacetic acid derivatives are known to exhibit a range of biological effects, including herbicidal and potential therapeutic activities, the specific impact of the 3-cyano substitution is not well-documented. This presents an opportunity for novel research into the potential biological and pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with established structural and physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry methodologies like the Williamson ether synthesis. While specific, validated analytical protocols are not widely published, its analysis can be reliably performed using common techniques such as HPLC, NMR, and mass spectrometry. The current lack of data on its biological activity underscores the potential for this compound to be a subject of future research in drug discovery and development. This guide provides the essential chemical foundation for scientists to embark on such investigations.

(3-Cyanophenoxy)acetic Acid CAS number 1879-58-9 properties

CAS Number: 1879-58-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological activity, and safety considerations for (3-Cyanophenoxy)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is an organic compound featuring a cyanophenyl group linked to an acetic acid moiety through an ether bond.[1] This structure imparts characteristics of both a carboxylic acid and an aromatic nitrile. Typically, it appears as a white to off-white solid.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [2][3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 352.235 °C at 760 mmHg | [3] |

| Flash Point | 166.826 °C | [3] |

| Density | 1.324 g/cm³ | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1879-58-9 | [1][2][3] |

| InChI | InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | [1] |

| InChI Key | UXBVJOUILGIGHW-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)COC1=CC=CC(C#N)=C1 | [2] |

| Synonyms | 2-(3-Cyanophenoxy)acetic acid, (m-Cyanophenoxy)acetic acid | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-cyanophenol acts as the nucleophile, reacting with a haloacetic acid, typically chloroacetic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for the Williamson ether synthesis of phenoxyacetic acids.

Materials:

-

3-Cyanophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (optional)

Procedure:

-

Formation of Sodium 3-Cyanophenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanophenol in an aqueous solution of sodium hydroxide. The molar ratio of 3-cyanophenol to NaOH should be approximately 1:1. Stir the mixture until the 3-cyanophenol is completely dissolved, forming the sodium 3-cyanophenoxide salt.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with an aqueous solution of sodium hydroxide to a pH of 7-8.

-

Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 3-cyanophenoxide. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of 1-2. The this compound will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

References

Physical and chemical properties of 2-(3-cyanophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of 2-(3-cyanophenoxy)acetic acid. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and workflow diagrams to guide laboratory investigation.

Chemical Identity and Physical Properties

2-(3-cyanophenoxy)acetic acid, also known as (m-cyanophenoxy)acetic acid, is an organic compound featuring a cyanophenyl group linked to an acetic acid moiety via an ether bond.[1] Its structure lends itself to potential applications in pharmaceutical and agrochemical research.[1]

General Properties

The fundamental identifiers and properties of 2-(3-cyanophenoxy)acetic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-cyanophenoxy)acetic acid | N/A |

| Synonyms | (m-Cyanophenoxy)acetic acid, Acetic acid, (3-cyanophenoxy)- | [1] |

| CAS Number | 1879-58-9 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1][3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C#N | [3] |

| InChI Key | UXBVJOUILGIGHW-UHFFFAOYSA-N | [1][3] |

Physical and Chemical Properties

This table outlines the key physical and chemical properties. Note that some values are predicted due to limited availability of experimentally determined data.

| Property | Value | Source(s) |

| Physical State | White to off-white solid | [1] |

| Boiling Point | 352.2 °C at 760 mmHg (Predicted) | [3][4] |

| Flash Point | 166.8 °C (Predicted) | [3][4] |

| Density | 1.324 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| pKa | Carboxylic acids generally have a pKa between 4 and 5. |

Synthesis and Characterization

The most common and direct method for synthesizing 2-(3-cyanophenoxy)acetic acid is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis of phenoxyacetic acids from phenols and chloroacetic acid.[5][6][7]

Materials:

-

3-Cyanophenol

-

Water (distilled or deionized)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

Procedure:

-

Preparation of Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8.0 mL of water. To this solution, add 2.0 g of 3-cyanophenol. Swirl the mixture until a homogeneous solution is achieved.[6]

-

Reaction Setup: Add boiling stones to the flask, fit it with a reflux condenser, and place it in a heating mantle.

-

Addition of Haloalkane: Gently heat the solution to a boil. Prepare a 50% aqueous solution (g/mL) of chloroacetic acid. Add 6.0 mL of this solution dropwise through the condenser into the boiling reaction mixture over a period of approximately 10 minutes.[6][8]

-

Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10-40 minutes.[5][6]

-

Workup - Precipitation: While still hot, transfer the solution to a beaker. Allow it to cool to room temperature.[6] In a well-ventilated fume hood, carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic (test with pH paper).[5][6] Extensive precipitation of the product should occur.

-

Isolation: Cool the mixture thoroughly in an ice bath to ensure complete precipitation of the solid product.[6][7]

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel.[6] Wash the solid with a small amount of cold water. The crude product can be further purified by recrystallization from hot water.[5]

-

Drying: Allow the purified crystals to air dry completely before weighing and proceeding with characterization.

Characterization Workflow

The identity and purity of the synthesized 2-(3-cyanophenoxy)acetic acid should be confirmed using standard analytical techniques.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-12 ppm, broad singlet |

| Aromatic (Ar-H) | ~7.0-7.8 ppm, multiplet | |

| Methylene (-O-CH₂-) | ~4.7 ppm, singlet | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~165-185 ppm |

| Aromatic (Ar-C) | ~110-160 ppm | |

| Nitrile (-C≡N) | ~115-120 ppm | |

| Methylene (-O-CH₂-) | ~60-80 ppm | |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹, very broad |

| Carboxylic Acid (C=O stretch) | ~1710 cm⁻¹ | |

| Nitrile (C≡N stretch) | ~2220-2260 cm⁻¹, sharp | |

| Ether (C-O stretch) | ~1200-1300 cm⁻¹ |

Biological Activity

Derivatives of phenoxyacetic acid are known for their biological activities, most notably as herbicides that mimic plant growth hormones.[6][9] The introduction of substituents, such as a cyano group, onto the aromatic ring can significantly alter the compound's physicochemical properties and biological effects.[9]

While specific signaling pathways for 2-(3-cyanophenoxy)acetic acid have not been detailed in the literature, one source notes that (3-Cyanophenoxy)acetic acid is an analog of mandelic acid and has been shown to potentially inhibit thrombus formation in vitro.[1] The proposed, though not well-understood, mechanism may involve the inhibition of phospholipase A2.[1] Further research is required to elucidate the precise mechanisms and full biological profile of this compound.

Safety and Handling

2-(3-cyanophenoxy)acetic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. CAS 1879-58-9: 2-(3-Cyanophenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(3-cyanophenoxy)acetic acid1879-58-9,Purity97%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. benchchem.com [benchchem.com]

- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 9. mdpi.com [mdpi.com]

(3-Cyanophenoxy)acetic Acid: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the mechanism of action of (3-Cyanophenoxy)acetic Acid. This includes a lack of identified biological targets, associated signaling pathways, quantitative pharmacological data (such as IC50 or Ki values), and established experimental protocols for its biological characterization.

The compound is available commercially as a research chemical, suggesting its use in early-stage discovery or as a synthetic building block. However, published studies detailing its effects on biological systems are not readily accessible.

While direct information is absent, the structural motifs of this compound—a phenoxyacetic acid core with a nitrile group—can be compared to other compounds with known biological activities to postulate potential, albeit unverified, areas of investigation.

Postulated Areas of Interest Based on Structural Analogy

It is critical to emphasize that the following sections are based on the activities of structurally related but distinct molecules. These are not confirmed mechanisms for this compound and should be treated as hypothetical starting points for future research.

Potential as an Anti-inflammatory Agent

Phenoxyacetic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Hypothetical Signaling Pathway: COX Inhibition

If this compound were to act as a COX inhibitor, it would likely interfere with the conversion of arachidonic acid to prostaglandins, key signaling molecules in the inflammatory cascade.

Caption: Hypothetical inhibition of COX enzymes by this compound.

Potential Neurological Activity

A study on a related class of compounds, alkyl para-cyanophenoxy alkanoates, suggested a sedative effect on the central nervous system. This indicates a potential for interaction with neurotransmitter systems, although the specific targets were not identified.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required.

Proposed Experimental Workflow

Navigating the Solubility Landscape of (3-Cyanophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyanophenoxy)acetic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective utilization in research and development, particularly in areas such as reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility based on the compound's structural features and by drawing parallels with structurally related molecules. Furthermore, it outlines a detailed, generalized experimental protocol for determining solubility, offering a practical framework for researchers to generate precise data in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₉H₇NO₃, is a derivative of phenoxyacetic acid. Its structure incorporates a polar carboxylic acid group, a nitrile group, and a phenyl ether moiety. This combination of functional groups imparts a unique polarity to the molecule, which in turn governs its solubility in different solvent systems. The interplay between the hydrophilic carboxylic acid and nitrile groups and the more hydrophobic phenyl ring dictates its interaction with protic, aprotic, polar, and nonpolar solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents. The presence of the carboxylic acid group suggests that it will be capable of hydrogen bonding, indicating a higher affinity for polar, protic solvents. The nitrile group also contributes to the molecule's polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The carboxylic acid group can form strong hydrogen bonds with protic solvents. Solubility in water may be limited by the hydrophobic benzene ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid and have strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Diethyl ether may show some limited solubility due to the ether linkage. |

It is important to note that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the aliquot through a syringe filter compatible with the solvent. Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be soluble in polar aprotic and, to a varying extent, polar protic solvents, with limited solubility in nonpolar solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust methodology for the in-house determination of precise solubility data. Such empirically derived data is indispensable for optimizing reaction conditions, developing effective purification strategies, and formulating novel products containing this compound.

An In-depth Technical Guide on the Spectroscopic Data of (3-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Cyanophenoxy)acetic Acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure

This compound

Structure Description: The molecule consists of a benzene ring substituted with a cyano group at position 3 and an acetic acid moiety linked via an ether bond at position 1.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with structurally related molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.1 | Singlet | 1H | -COOH |

| ~7.6 - 7.5 | Multiplet | 2H | Aromatic H |

| ~7.4 - 7.3 | Multiplet | 2H | Aromatic H |

| ~4.8 | Singlet | 2H | -O-CH₂- |

-

Rationale: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) in the aromatic region. The methylene protons adjacent to the ether oxygen and the carbonyl group will appear as a singlet further downfield due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | Ar-C-O |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~118 | Ar-C-CN |

| ~117 | -C≡N |

| ~112 | Ar-C |

| ~65 | -O-CH₂- |

-

Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing cyano group and the electron-donating ether linkage. The carbon of the nitrile group will have a characteristic chemical shift. The methylene carbon will be found in the aliphatic region but shifted downfield by the adjacent oxygen.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2230 | Medium-Sharp | C≡N stretch (Nitrile) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

-

Rationale: The IR spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid. A sharp, medium-intensity peak for the nitrile group is a key diagnostic feature. The strong carbonyl absorption of the carboxylic acid will be prominent. Aromatic C=C stretches and a strong C-O stretch from the aryl ether will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular ion) |

| 132 | [M - COOH]⁺ |

| 118 | [M - CH₂COOH]⁺ |

| 90 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 177. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (M-45). Cleavage of the ether bond can also occur, leading to fragments corresponding to the cyanophenoxy and acetic acid moieties.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be necessary compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 or more scans).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce structural information. For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Visualizations

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide on the Thermochemical Properties of (3-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of (3-Cyanophenoxy)acetic Acid. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental protocols and theoretical frameworks necessary for its characterization. Detailed procedures for rotating-bomb combustion calorimetry and the Knudsen effusion method are presented, which are the standard techniques for determining the enthalpy of combustion and enthalpy of sublimation, respectively. From these values, the standard enthalpy of formation in both the condensed and gaseous states can be derived. This guide serves as a foundational resource for researchers seeking to perform these critical thermochemical measurements.

Introduction

This compound is a derivative of phenoxyacetic acid, a class of compounds with various biological activities and applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, is crucial for predicting its reactivity, stability, and behavior in various chemical and biological systems. This data is fundamental for computational modeling, process development, and safety assessments in drug development and manufacturing.

This guide outlines the experimental pathways to determine these essential thermochemical parameters.

Core Thermochemical Properties and Their Determination

The primary thermochemical properties of interest are the standard molar enthalpy of combustion (ΔcHm°), the standard molar enthalpy of sublimation (ΔsubHm°), and the standard molar enthalpy of formation in both the crystalline (cr) and gaseous (g) states (ΔfHm°(cr) and ΔfHm°(g)).

Determination of the Standard Molar Enthalpy of Formation in the Crystalline State

The standard molar enthalpy of formation of crystalline this compound, ΔfHm°(cr), can be determined from its standard molar enthalpy of combustion, ΔcHm°(cr). The combustion enthalpy is measured experimentally using rotating-bomb combustion calorimetry.

The balanced chemical equation for the combustion of this compound (C₉H₇NO₃) is:

C₉H₇NO₃(cr) + 9.25 O₂(g) → 9 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

The standard molar enthalpy of formation can then be calculated using Hess's Law:

ΔfHm°(C₉H₇NO₃, cr) = 9 × ΔfHm°(CO₂, g) + 3.5 × ΔfHm°(H₂O, l) - ΔcHm°(C₉H₇NO₃, cr)

Where the standard molar enthalpies of formation for CO₂(g) and H₂O(l) are well-established values:

-

ΔfHm°(CO₂, g) = -393.51 ± 0.13 kJ·mol⁻¹

-

ΔfHm°(H₂O, l) = -285.83 ± 0.04 kJ·mol⁻¹

Determination of the Standard Molar Enthalpy of Formation in the Gaseous State

The standard molar enthalpy of formation in the gaseous state, ΔfHm°(g), is derived from the crystalline state value and the standard molar enthalpy of sublimation, ΔsubHm°:

ΔfHm°(C₉H₇NO₃, g) = ΔfHm°(C₉H₇NO₃, cr) + ΔsubHm°

The enthalpy of sublimation is determined by measuring the vapor pressure of the compound as a function of temperature using the Knudsen effusion method. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Protocols

Rotating-Bomb Combustion Calorimetry

This technique is used to measure the heat released during the complete combustion of a substance in a high-pressure oxygen environment. For nitrogen-containing compounds like this compound, a rotating bomb is necessary to ensure the final products are in a well-defined thermodynamic state.

Methodology:

-

Sample Preparation: A pellet of known mass (approximately 0.5 g to 1.0 g) of high-purity this compound is prepared.

-

Bomb Loading: The pellet is placed in a platinum crucible within the calorimetric bomb. A known length of cotton fuse is attached to an ignition wire, with the other end in contact with the sample. A small, known amount of distilled water (typically 1 cm³) is added to the bomb to ensure saturation of the final gaseous products with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a calorimeter can, which is housed in an isothermal jacket.

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The temperature is monitored precisely before, during, and after the combustion is initiated by passing an electric current through the ignition wire.

-

Bomb Rotation: After ignition, the bomb is rotated to ensure complete dissolution of the gaseous products (like CO₂) in the aqueous phase, leading to the formation of a uniform solution of nitric acid.

-

Final Product Analysis: After the experiment, the bomb is depressurized, and the liquid phase is analyzed to determine the amount of nitric acid formed, typically by titration with a standard NaOH solution. This allows for the correction of the heat of formation of nitric acid.

-

Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard substance, such as benzoic acid, under identical conditions.

Knudsen Effusion Method

This method is employed to measure the low vapor pressures of solids. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured over time. This can be done by periodically weighing the cell or, more commonly, by continuous measurement using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure, p, is calculated using the Knudsen equation:

p = (Δm/Δt) * (1/AoW) * √(2πRT/M)

where:

-

Δm/Δt is the rate of mass loss

-

Ao is the area of the orifice

-

W is the Clausing factor (a correction for the non-zero thickness of the orifice)

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the effusing vapor

-

-

Enthalpy of Sublimation Calculation: The measurements are repeated at several temperatures. The standard molar enthalpy of sublimation is then derived from the slope of the plot of ln(p) versus 1/T, according to the integrated Clausius-Clapeyron equation:

ln(p/p°) = -ΔsubHm°/R * (1/T) + C

where p° is the standard pressure (0.1 MPa).

Data Presentation

As experimental data for this compound is not currently available, the following tables are presented as templates for organizing the experimental results.

Table 1: Illustrative Combustion Calorimetry Data for this compound

| Parameter | Value (Illustrative) | Units |

| Mass of sample | 0.8523 | g |

| Energy equivalent of the calorimeter | 15.892 | kJ·K⁻¹ |

| Corrected temperature rise | 2.134 | K |

| Energy of combustion of the fuse | 0.058 | kJ |

| Energy of formation of nitric acid | 0.092 | kJ |

| Standard specific energy of combustion (Δcu°) | -25.43 | kJ·g⁻¹ |

| Standard molar energy of combustion (ΔcUm°) | -4521.7 | kJ·mol⁻¹ |

| Standard molar enthalpy of combustion (ΔcHm°) | -4525.4 | kJ·mol⁻¹ |

Table 2: Illustrative Vapor Pressure Data from Knudsen Effusion for this compound

| Temperature (T) | Vapor Pressure (p) (Illustrative) |

| K | Pa |

| 350 | 0.015 |

| 355 | 0.028 |

| 360 | 0.051 |

| 365 | 0.090 |

| 370 | 0.155 |

Table 3: Derived Thermochemical Properties for this compound (Illustrative)

| Property | Value (Illustrative) | Units |

| Standard molar enthalpy of sublimation (ΔsubHm°) | 110.5 | kJ·mol⁻¹ |

| Standard molar enthalpy of formation (crystal) (ΔfHm°(cr)) | -450.2 | kJ·mol⁻¹ |

| Standard molar enthalpy of formation (gas) (ΔfHm°(g)) | -339.7 | kJ·mol⁻¹ |

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps to determine the standard enthalpy of formation of this compound.

The Dawn of a New Era in Agriculture: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenoxyacetic acid and its derivatives marked a pivotal moment in agricultural science and chemical biology. Initially synthesized in the late 19th century, the profound biological activity of these compounds, particularly their chlorinated analogues, was not fully realized until the early 1940s. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of phenoxyacetic acid compounds. It details the key experiments that unveiled their mechanism of action as synthetic auxins, presents a comparative analysis of their structure-activity relationships, and offers comprehensive experimental protocols for their synthesis and biological evaluation. This document serves as a crucial resource for researchers in herbicide development, plant physiology, and medicinal chemistry, offering insights into the historical context and technical underpinnings of one of the most influential classes of synthetic plant growth regulators.

Introduction: The Genesis of a Selective Herbicide

The story of phenoxyacetic acid compounds is a compelling narrative of scientific inquiry, serendipity, and wartime necessity. While phenoxyacetic acid itself was first prepared in 1880, its significance remained largely academic for over six decades. The true potential of this chemical family was unlocked during World War II, driven by the urgent need to increase crop yields. Researchers in the United Kingdom and the United States, working independently under a veil of wartime secrecy, made a breakthrough discovery: the introduction of chlorine atoms onto the phenoxy ring dramatically enhanced the compound's biological activity, transforming it from a mere chemical curiosity into a potent, selective herbicide.

This guide will delve into the seminal work of these pioneering scientists, the elucidation of the auxin-mimicry mechanism that underpins the herbicidal action of these compounds, and the structure-activity relationships that govern their efficacy.

The Pioneering Discoveries

The development of phenoxyacetic acid herbicides was not the work of a single individual but a remarkable case of simultaneous, independent discovery by several research groups.

-

United Kingdom: At Imperial Chemical Industries (ICI), William G. Templeman and his colleagues were investigating the effects of high concentrations of the natural plant auxin, indole-3-acetic acid (IAA), on plant growth. In 1940, they observed that high doses of IAA could selectively kill broadleaf weeds in cereal crops.[1] This led them to search for more stable and potent synthetic analogues, culminating in the discovery of (4-chloro-2-methylphenoxy)acetic acid (MCPA).[2] Concurrently, Philip S. Nutman and his team at Rothamsted Experimental Station were conducting similar research, and the two groups eventually pooled their resources in 1942.[1][2]

-

United States: In 1941, Robert Pokorny, an industrial chemist, published a straightforward synthesis for several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4] Shortly thereafter, the herbicidal properties of 2,4-D were independently recognized by Franklin D. Jones and his team at the American Chemical Paint Company, as well as by a collaborative effort between Ezra Kraus, John W. Mitchell, and others at the University of Chicago and the U.S. Department of Agriculture.[1][5]

The first commercial phenoxyacetic acid herbicide, 2,4-D, was brought to market in 1945 by the American Chemical Paint Company under the trade name "Weedone".[1] This was followed by the commercialization of MCPA by ICI in the UK in 1946.[2] These herbicides revolutionized agriculture, providing the first means to selectively control broadleaf weeds in monocotyledonous crops like wheat, corn, and rice.[1][6]

Mechanism of Action: Mimicking a Natural Hormone

Phenoxyacetic acid herbicides exert their effects by acting as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[6] At herbicidal concentrations, these compounds overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and, ultimately, death in susceptible broadleaf species.[7]

The core of this mechanism lies in the auxin signaling pathway. In the absence of auxin, Aux/IAA proteins act as repressors, binding to Auxin Response Factors (ARFs) and preventing the transcription of auxin-responsive genes. When natural auxin or a synthetic mimic like 2,4-D is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and an F-box protein, typically TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB homologues, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This interaction tags the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of the repressors frees the ARFs to activate the transcription of a cascade of genes that lead to the observed physiological effects, including epinasty, cell elongation, and eventually, senescence.

Furthermore, the application of phenoxyacetic acid herbicides has been shown to induce the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA), which contribute to the overall herbicidal effect by promoting senescence and stress responses.[7]

Figure 1: Simplified signaling pathway of phenoxyacetic acid herbicides.

Quantitative Data and Structure-Activity Relationships

The herbicidal potency of phenoxyacetic acid compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring. The following tables summarize key physicochemical properties and comparative herbicidal activities of representative compounds.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Herbicides

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Water Solubility (mg/L at 20-25°C) |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98-100 | 3.17 | 12,000 |

| 4-CPA | C₈H₇ClO₃ | 186.59 | 157-159 | 3.05 | 360 |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 138-141 | 2.73 | 900 |

| MCPA | C₉H₉ClO₃ | 200.62 | 118-119 | 3.07 | 825 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 2.88 | 278 |

Data compiled from various sources, including[8][9].

Table 2: Comparative Herbicidal Activity of Phenoxyacetic Acid Derivatives

| Compound | Target Species | Endpoint | Value (µM) | Relative Activity vs. 2,4-D |

| Phenoxyacetic Acid | Lemna minor | Growth Inhibition (EC50) | >1000 | Very Low |

| 4-Chlorophenoxyacetic Acid (4-CPA) | Lemna minor | Growth Inhibition (EC50) | ~500 | Low |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Arabidopsis thaliana | Root Elongation (IC50) | 1.0 | 1.0 (Reference) |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Lemna minor | Growth Inhibition (EC50) | 6.62 | 1.0 (Reference) |

| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | Lemna minor | Growth Inhibition (EC50) | 10.5 | ~0.6 |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Various broadleaf weeds | General Herbicidal Activity | - | High (often > 2,4-D) |

Data compiled from various sources. Direct comparison can be complex due to differing experimental conditions.

The data clearly indicate that:

-

Unsubstituted phenoxyacetic acid has very low herbicidal activity.

-

Chlorination of the aromatic ring is crucial for high activity.

-

Dichlorination at the 2 and 4 positions (as in 2,4-D) confers potent herbicidal properties.

-

The addition of a methyl group at the 2-position and a chlorine at the 4-position (MCPA) also results in an effective herbicide.

-

Trisubstitution, as in 2,4,5-T, can further increase activity, although this compound was later phased out due to concerns about dioxin contamination during its manufacturing process.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments in the study of phenoxyacetic acid compounds.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is adapted from the general principles of Williamson ether synthesis, similar to the method first described by R. Pokorny in 1941.

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, beakers, Buchner funnel, filter paper.

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask, dissolve a specific molar quantity of 2,4-dichlorophenol in an aqueous solution containing a slight molar excess of sodium hydroxide. Stir until the phenol is completely dissolved.

-

Preparation of Sodium Chloroacetate: In a separate beaker, carefully neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide.

-

Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 2,4-dichlorophenoxide.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The reaction temperature should be maintained around 100-110 °C.

-

Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH 1-2), which can be checked with litmus paper. A white precipitate of 2,4-D will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude 2,4-D by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol-water or toluene.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Figure 2: General workflow for the synthesis of 2,4-D.

Oat (Avena sativa) Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation, a hallmark of auxin activity.

Materials:

-

Oat (Avena sativa) seeds

-

Test solutions of phenoxyacetic acid derivatives at various concentrations

-

Control solution (buffer)

-

Petri dishes, filter paper, ruler with millimeter markings, single-edged razor blade.

-

Incubator or dark room at a constant temperature (e.g., 25 °C).

Procedure:

-

Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours.

-

Coleoptile Selection: Once the coleoptiles are 2-3 cm long, harvest them under a dim green safelight (to which plants are insensitive).

-

Sectioning: Discard the apical 3-4 mm of each coleoptile. From the remaining portion, cut 10 mm long sub-apical sections.

-

Incubation: Randomly distribute the sections into petri dishes containing filter paper moistened with the test solutions or the control buffer (typically 5-10 sections per dish).

-

Measurement: Incubate the dishes in the dark at a constant temperature for 18-24 hours. After incubation, measure the final length of each coleoptile section to the nearest 0.5 mm.

-

Data Analysis: Calculate the average elongation for each treatment and compare it to the control. Plot the percentage increase in length against the logarithm of the test compound concentration.

Root Growth Inhibition Bioassay

This assay is commonly used to assess the herbicidal activity of compounds, as root growth is often highly sensitive to growth regulators.

Materials:

-

Seeds of a sensitive indicator species (e.g., cress, lettuce, or Arabidopsis thaliana).

-

Agar or filter paper

-

Petri dishes

-

Test solutions of phenoxyacetic acid derivatives at various concentrations

-

Control solution

-

Growth chamber or incubator with controlled light and temperature.

Procedure:

-

Preparation of Assay Plates: For an agar-based assay, prepare a minimal nutrient agar medium and autoclave it. While it is still molten, add the test compounds to achieve the desired final concentrations. Pour the medium into petri dishes. For a filter paper assay, place a sterile filter paper disc in each petri dish and moisten it with a known volume of the test solution or control.

-

Seed Plating: Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar or on the filter paper in each dish.

-

Incubation: Seal the petri dishes and place them in a growth chamber, often oriented vertically to allow roots to grow along the agar surface. Incubate for 3-7 days under controlled conditions (e.g., 16h light/8h dark cycle at 22 °C).

-

Measurement: After the incubation period, measure the primary root length of each seedling. This can be done by scanning the plates and using image analysis software or by direct measurement with a ruler.

-

Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control root length. The concentration of the herbicide that causes a 50% inhibition of root growth (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Conclusion

The discovery of phenoxyacetic acid herbicides was a transformative event in the history of agriculture and weed science. The elucidation of their auxin-mimicking mechanism of action has not only provided a powerful tool for weed management but has also significantly advanced our fundamental understanding of plant hormone biology. The structure-activity relationship studies of these compounds exemplify the principles of rational chemical design and continue to inform the development of new, more effective, and environmentally benign herbicides. The experimental protocols detailed in this guide represent the foundational techniques that enabled these discoveries and remain relevant for the continued exploration of plant growth regulators and their applications in science and industry. This historical and technical overview serves as a testament to the enduring impact of this remarkable class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 8. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of (3-Cyanophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (3-Cyanophenoxy)acetic Acid, tailored for laboratory and research environments. The following sections detail the chemical's hazards, safe handling procedures, emergency protocols, and relevant physical and chemical properties.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. The following table summarizes its hazard classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for safe storage and handling.

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Solid |

| Boiling Point | 352.2 °C at 760 mmHg |

| Flash Point | 166.8 °C |

| Density | 1.324 g/cm³ |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this chemical:

-

Eye Protection: Tightly fitting safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Long-sleeved lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

The following diagram illustrates the recommended PPE workflow.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The following diagram outlines the general first-aid response workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable container for disposal. Avoid generating dust.

Toxicological Information

Routes of Exposure

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Symptoms of Exposure

-

Skin Contact: May cause redness, itching, and pain.

-

Eye Contact: May cause redness, pain, and serious eye damage.

-

Inhalation: May cause irritation to the respiratory tract, coughing, and shortness of breath.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following sections describe standardized methodologies based on OECD guidelines that are used to assess the skin and eye irritation potential of chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) models are equilibrated in culture plates.

-

Application of Test Substance: A precise amount of the test substance is applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes). After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a cell viability assay, such as the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.

-

Classification: The chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.

The workflow for this experimental protocol is illustrated below.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection and Preparation: Healthy, adult albino rabbits are typically used. The eyes of the animals are examined before the test.

-

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are graded according to a scoring system.

-

Evaluation of Results: The severity and reversibility of the ocular reactions are evaluated to classify the substance's irritation potential.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. Adherence to the safety guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research setting. In the absence of comprehensive toxicological data, a cautious approach to handling is strongly recommended. All laboratory personnel should be thoroughly trained on these procedures before working with this compound.

Theoretical Conformation of (3-Cyanophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational methodologies used to study the conformational landscape of (3-Cyanophenoxy)acetic acid. By leveraging principles from studies on related phenoxy acetic acids and carboxylic acids, this document outlines the expected conformational isomers, provides representative quantitative data, and details the computational protocols necessary for such analyses.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. Of particular interest is the orientation of the carboxylic acid group, which can exist in two main planar conformations: syn and anti. The syn conformation, where the acidic proton is oriented towards the carbonyl oxygen, is generally considered to be the more stable form due to potential intramolecular hydrogen bonding.[1][2] However, the energy difference between the syn and anti conformers can be influenced by the solvent and the presence of intramolecular interactions.[1][2][3]

Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in exploring these conformational preferences.[4][5][6] These computational methods allow for the determination of optimized molecular geometries, relative energies of different conformers, and the potential energy barriers for their interconversion.

Predicted Conformational Isomers

Based on analogous molecules, the primary conformational isomerism in this compound involves the dihedral angle of the O=C–O–H group of the carboxylic acid moiety.

Quantitative Conformational Data

The following tables summarize typical calculated geometric parameters and relative energies for the syn and anti conformers of acetic acid, which serve as a model for the carboxylic acid moiety in this compound. These values are generally obtained from DFT calculations.

Table 1: Optimized Geometric Parameters for Acetic Acid Conformers

| Parameter | Bond/Angle | syn Conformer | anti Conformer |

| Bond Length (Å) | C=O | ~1.20 | ~1.19 |

| C-O | ~1.36 | ~1.35 | |

| O-H | ~0.97 | ~0.97 | |

| Bond Angle (°) | O=C-O | ~123 | ~126 |

| C-O-H | ~106 | ~108 | |

| Dihedral Angle (°) | O=C-O-H | ~0 | ~180 |

Note: These are representative values and can vary depending on the computational method and basis set used.

Table 2: Relative Energies of Acetic Acid Conformers

| Conformer | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

| syn | 0.00 | 0.00 |

| anti | 4.22 - 4.85[2] | ~1.8 - 2.85[2] |

The energy barrier for the rotation between syn and anti conformations in the gas phase is significant, in the range of 13-14 kcal/mol.[1][3] Solvation can reduce this barrier.[1][3]

Computational Protocols

Detailed and accurate theoretical studies of molecular conformation rely on robust computational methodologies. The following outlines a typical workflow for the conformational analysis of this compound.

Detailed Methodologies

-

Initial Structure Generation : The initial 3D coordinates for the syn and anti conformers of this compound are generated using molecular building software.

-

Geometry Optimization : The geometries of the conformers are optimized to find the minimum energy structures. A commonly used and well-balanced method is the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p).[5] This basis set includes diffuse and polarization functions, which are important for accurately describing systems with lone pairs and potential hydrogen bonding.[5]

-

Frequency Calculations : To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[4][6]

-

Single Point Energy Calculations : For more accurate energy comparisons between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).

-

Solvation Modeling : To understand the conformational preferences in a solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during geometry optimization and energy calculations.[2] Explicit solvent molecules can also be included for a more detailed analysis of specific solvent-solute interactions.[3]

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[6] Key vibrational modes to consider for this compound include:

-

O-H stretch : This mode is sensitive to hydrogen bonding and differs between the monomer and dimer forms.

-

C=O stretch : The frequency of this bond is influenced by the electronic environment and conjugation.[7]

-

C-O stretch and O-H bend : These modes are also characteristic of the carboxylic acid group.

-

C≡N stretch : The nitrile group will have a characteristic stretching frequency.

-

Aromatic C-H and C=C vibrations : These will be present from the phenoxy ring.

By comparing the computed spectra for different conformers, it is possible to identify spectral features that can be used to experimentally determine the dominant conformation in a given environment.

References

- 1. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemlett.com [jchemlett.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (3-Cyanophenoxy)acetic Acid

Abstract

This document provides a detailed protocol for the synthesis of (3-Cyanophenoxy)acetic acid, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The protocol involves the reaction of 3-cyanophenol with chloroacetic acid in an aqueous basic solution.[3][4] This method is suitable for laboratory-scale preparation and yields a solid product that can be purified through recrystallization.

Reaction Principle

The synthesis of this compound is a classic example of the Williamson ether synthesis.[2] The reaction proceeds in two main stages within a single pot:

-

Deprotonation: 3-Cyanophenol, which is acidic, is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium 3-cyanophenoxide.[3]

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This displaces the chloride ion in an SN2 reaction, forming the ether linkage and yielding the sodium salt of this compound.[2]

-

Acidification: The final product is precipitated from the aqueous solution by acidification with a strong mineral acid, such as hydrochloric acid.[3][4]

Materials and Reagents

The following table summarizes the key reagents and their relevant physical properties.

| Reagent | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Notes |

| 3-Cyanophenol | C₇H₅NO | 119.12[5][6][7] | Powder[6][7] | 78-81[6] | Also known as 3-Hydroxybenzonitrile. |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50[8][9] | Crystalline Solid[8][10] | 63[9][11] | Corrosive and toxic.[8][10] |

| Sodium Hydroxide | NaOH | 40.00 | Pellets / Flakes | 318 | Corrosive. |

| Hydrochloric Acid (6 M) | HCl | 36.46 | Aqueous Solution | N/A | Corrosive. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Liquid | -116 | Highly flammable. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Powder | 50 (decomposes) | Used as a saturated aqueous solution. |